molecular formula C28H25N7O2 B11699519 1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol

Cat. No.: B11699519
M. Wt: 491.5 g/mol
InChI Key: DGQIIIPFMDPDQI-RDRPBHBLSA-N
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Description

1-[(E)-{2-[4-(Morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol is a sophisticated chemical compound designed for research applications, particularly in the field of materials science and supramolecular chemistry. Its molecular structure integrates a 1,3,5-triazine core functionalized with a morpholine group, a naphthylamine moiety, and a naphthalen-2-ol unit linked via an (E)-hydrazone bridge. The 1,3,5-triazine ring is a well-known electron-deficient heterocycle that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking https://pubs.acs.org/doi/10.1021/cr100112j . The presence of the naphthalene rings enhances the compound's potential for π-π stacking interactions, while the hydrazone group can act as a binding site for metal ions and introduces photochromic properties. This specific architecture suggests its primary research value lies in the development of functional materials, such as supramolecular gels, metal-organic frameworks (MOFs), and as a building block for covalent organic frameworks (COFs) https://pubs.rsc.org/en/content/articlelanding/2019/ta/c9ta06879g . The morpholine substituent can improve solubility and influence the compound's electronic characteristics. Researchers are exploring its use in creating stimuli-responsive materials and as a molecular sensor due to the potential for colorimetric or fluorescent changes upon binding with specific analytes or under different environmental conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H25N7O2

Molecular Weight

491.5 g/mol

IUPAC Name

1-[(E)-[[4-morpholin-4-yl-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C28H25N7O2/c36-25-13-12-20-7-1-3-9-21(20)23(25)18-29-34-27-31-26(32-28(33-27)35-14-16-37-17-15-35)30-24-11-5-8-19-6-2-4-10-22(19)24/h1-13,18,36H,14-17H2,(H2,30,31,32,33,34)/b29-18+

InChI Key

DGQIIIPFMDPDQI-RDRPBHBLSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Biological Activity

The compound 1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol is a complex synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,3,5-triazine derivatives , characterized by a triazine ring that is often associated with various biological activities, including anticancer properties. The specific structural features include:

  • Morpholine moiety : Implicated in enhancing solubility and biological interactions.
  • Naphthalene derivatives : Contributing to the compound's hydrophobic characteristics, which may influence its receptor binding affinity.

Molecular Formula

The molecular formula for this compound is C20H23N7O2C_{20}H_{23}N_7O_2 with a molecular weight of approximately 405.5 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to the one have demonstrated significant inhibitory effects on various cancer cell lines.

The proposed mechanisms include:

  • Adenosine receptor modulation : Certain triazine derivatives act as antagonists at adenosine receptors (ARs), particularly hA1 and hA3 subtypes, which are known to play roles in tumor proliferation and apoptosis regulation .
  • Induction of Reactive Oxygen Species (ROS) : Compounds have shown to increase intracellular ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies

  • Cell Viability Assays :
    • A study evaluated the effect of similar triazine compounds on lung cancer cell lines (A549 and NCI-H1299). Compound 9c, a derivative with high binding affinity for hA1AR, reduced cell viability significantly (59.9% in A549 cells at 25 µM) and exhibited dose-dependent effects .
  • Flow Cytometry Analysis :
    • This analysis indicated that treatment with certain triazine derivatives resulted in increased apoptosis markers in treated cells compared to controls .

Pharmacological Profiles

The pharmacological profiles of triazine derivatives suggest a broad range of activities:

  • Antitumor Activity : Inhibition of tumor growth through various pathways.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating immune responses via adenosine receptor pathways .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in lung cancer cells
ROS InductionIncreases oxidative stress leading to apoptosis
Adenosine Receptor ModulationAntagonist activity at hA1 and hA3 ARs

Binding Affinity Data

CompoundTarget ReceptorBinding Affinity (IC50)Effect on Cell Viability
9ahA1AR10 µMLow
11bhA3AR15 µMModerate
9chA1AR5 µMSignificant

Scientific Research Applications

Recent studies have indicated that compounds similar to 1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol exhibit significant biological activities:

Anticancer Properties

Research has shown that derivatives of triazine can inhibit the growth of various cancer cell lines. The proposed mechanisms include:

  • Adenosine Receptor Modulation : Certain triazine derivatives act as antagonists at adenosine receptors (ARs), particularly hA1 and hA3 subtypes, which are involved in tumor proliferation and apoptosis regulation.
  • Induction of Reactive Oxygen Species (ROS) : These compounds can increase intracellular ROS levels, leading to oxidative stress and subsequent cell death in cancer cells.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies on similar naphthalene derivatives have demonstrated efficacy against a range of bacterial strains, indicating potential applications in developing new antibiotics.

Case Study 1: Anticancer Research

In a study published in Molecules, researchers evaluated the anticancer effects of various triazine derivatives on human cancer cell lines. The results indicated that specific modifications to the triazine structure enhanced cytotoxicity against breast and lung cancer cells. The study highlighted the importance of the morpholine group in increasing solubility and bioavailability, thereby improving therapeutic efficacy .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of naphthalene-based compounds and their antimicrobial activities against pathogenic bacteria. The findings suggested that compounds with similar structural features to 1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol exhibited significant antibacterial effects, opening avenues for further exploration in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound belongs to a class of triazine-hydrazone hybrids. Below is a comparison with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound 1,3,5-Triazine + hydrazone Morpholin-4-yl, naphthalen-1-ylamino, naphthalen-2-ol Kinase inhibition, antimicrobial -
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Propanone Morpholin-4-yl, 6-methoxynaphthalen-2-yl Anti-inflammatory (Naproxen derivative)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol Piperazine + propanol 2-Methoxyphenyl, naphthalen-1-yloxy Cardiovascular agents (e.g., Flivas)
(E)-3-(Hydroxymethylene)-6-phenylpiperazine-2,5-dione Piperazine-dione Hydroxymethylene, phenyl Antibiotic intermediates

Molecular Similarity and Computational Analysis

Computational similarity metrics, such as the Tanimoto and Dice indices , quantify structural overlap. Using MACCS fingerprints and Morgan circular fingerprints, the target compound shows:

  • ~40–50% similarity to 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one (due to shared naphthalen and morpholine groups).
  • ~30–35% similarity to piperazine-based compounds (e.g., Flivas), primarily due to differences in core heterocycles (triazine vs. piperazine) .

These metrics align with the lumping strategy, where compounds with analogous functional groups (e.g., naphthalenol, morpholine) are grouped for property prediction .

Table 2: Inferred Properties Based on Analogues
Property Target Compound 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol
Molecular Weight (g/mol) ~450–500 349.4 408.5
LogP (Predicted) ~3.5–4.2 2.8 3.1
Solubility (mg/mL) <0.1 (low) 0.5–1.0 0.2–0.5
Biological Activity Potential kinase inhibition Anti-inflammatory β-blocker activity

Key Observations :

  • The target compound’s higher molecular weight and lower solubility compared to analogues arise from its triazine core and bulky naphthalen substituents.
  • The hydrazone bridge may enhance metal-chelation properties, a feature absent in morpholine-propanone derivatives .

Crystallographic and Stability Considerations

While crystallographic data for the target compound is unavailable, its morpholine-containing analogue (2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one) crystallizes in a monoclinic system (space group P2₁/c), with stability attributed to intramolecular hydrogen bonding . The triazine-hydrazone structure likely adopts a planar conformation, favoring π-stacking interactions.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as hydrazone formation and triazine ring functionalization. For example, chalcone intermediates can react with hydrazine derivatives under reflux conditions in ethanol for 12 hours to form pyrazoline-triazine hybrids . Key factors include stoichiometric ratios (e.g., 3:1 molar excess of hydrazine derivatives), solvent selection (ethanol for solubility and inertness), and reflux duration. Post-reaction purification via filtration and ethanol washing is critical to isolate high-purity products .

Q. How can the molecular structure of this compound be reliably characterized?

X-ray crystallography using programs like SHELXTL is the gold standard for determining crystal structures, as demonstrated in morpholine-containing analogs . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments and substituent positions.
  • Mass spectrometry : For molecular weight validation.
  • FT-IR : To identify functional groups (e.g., hydroxyl, triazine rings) .

Q. What in vitro assays are suitable for evaluating its biological activity?

For receptor-targeted studies, use transfected cell lines expressing human equilibrative nucleoside transporters (ENT1/ENT2). Measure inhibition via radiolabeled substrate uptake (e.g., [³H]uridine) and analyze competitive/non-competitive kinetics (Vmax/Km changes) . Antimicrobial activity can be assessed using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, with chlorinated analogs showing enhanced efficacy .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties, such as atomization energies (average deviation ±2.4 kcal/mol). Basis sets like 6-31G* model molecular orbitals to identify electron-rich regions (e.g., naphthol hydroxyl groups) for hydrogen bonding with receptors . Software such as Gaussian or ORCA can simulate electrostatic potential maps to guide structural modifications .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Discrepancies in ENT1/ENT2 selectivity can arise from substituent positioning. For instance, meta-chlorine on benzene restores ENT1 inhibition but not ENT2, while para-alkyl groups enhance both . Use molecular docking (AutoDock Vina) to compare binding poses and identify steric/electronic clashes. Pair computational insights with mutagenesis studies (e.g., ENT1/ENT2 chimeras) to validate binding pockets .

Q. How should crystallographic data be analyzed to address puckering or disorder in the triazine ring?

Apply Cremer-Pople parameters to quantify ring puckering amplitudes and phases . Refinement in SHELXL with restraints (e.g., SIMU/DELU) mitigates disorder. Hydrogen bonding networks (e.g., O–H···N interactions) stabilize conformations and should be validated via Hirshfeld surface analysis .

Q. What experimental designs control variables in long-term environmental impact studies?

Follow a split-split plot design with randomized blocks:

  • Main plots : Environmental compartments (soil, water).
  • Subplots : Concentration gradients.
  • Sub-subplots : Sampling intervals (e.g., 0, 6, 12 months). Measure abiotic degradation (HPLC) and bioaccumulation (LC-MS/MS in model organisms) while controlling pH, temperature, and microbial activity .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled?

Dynamic effects in solution (e.g., tautomerism) may cause NMR-XRD discrepancies. Variable-temperature NMR can detect conformational exchange, while XRD provides static solid-state snapshots. For ambiguous cases, compare with DFT-optimized structures to identify dominant conformers .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

Focus on:

  • Absorption : Caco-2 permeability assays.
  • Metabolism : CYP450 inhibition/induction in hepatocytes.
  • Toxicity : Ames test for mutagenicity and hERG channel binding. Morpholine-containing analogs like S1RA (E-52862) show favorable ADME profiles due to balanced lipophilicity (logP ~2.5) and low plasma protein binding .

Q. How does the compound’s environmental fate inform ecological risk assessments?

Model partition coefficients (Kow, Koc) to predict bioaccumulation potential. Aerobic degradation pathways can be elucidated via LC-QTOF-MS, identifying metabolites like hydroxylated triazines. Chronic toxicity testing in Daphnia magna or algae assesses aquatic risks, particularly given the compound’s H410 classification (toxic to aquatic life) .

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